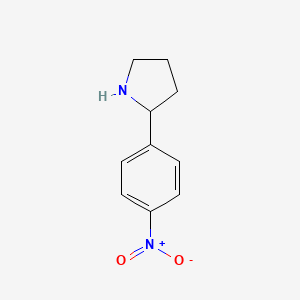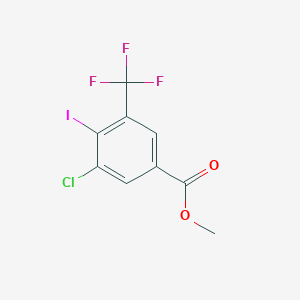
Tridecylamine, hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tridecylamine, hydrochloride: is a long-chain alkylamine with the chemical formula C13H29N·HCl . It is a derivative of tridecylamine, where the amine group is protonated to form a hydrochloride salt. This compound is known for its lipophilic properties and is used in various industrial and scientific applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Reductive Amination: Tridecylamine can be synthesized through the reductive amination of tridecanal with ammonia or an amine in the presence of a reducing agent such as sodium cyanoborohydride.
Alkylation of Ammonia: Another method involves the alkylation of ammonia with tridecyl chloride under basic conditions to form tridecylamine, which is then converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods:
Catalytic Hydrogenation: Industrially, tridecylamine is often produced by the catalytic hydrogenation of nitriles or amides using hydrogen gas and a suitable catalyst such as palladium on carbon.
Direct Alkylation: Another common method involves the direct alkylation of ammonia or primary amines with tridecyl halides in the presence of a base.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Tridecylamine can undergo oxidation reactions to form corresponding nitriles or carbonyl compounds.
Reduction: The compound can be reduced to form primary amines using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products:
Oxidation: Tridecyl nitrile, tridecanal.
Reduction: Tridecylamine.
Substitution: Various alkylated or acylated derivatives.
Applications De Recherche Scientifique
Chemistry:
Surfactants: It is employed in the synthesis of surfactants and emulsifiers due to its long alkyl chain.
Biology:
Extraction: The compound is used in the extraction of various acids and metals from aqueous solutions.
Medicine:
Drug Development: Tridecylamine derivatives are explored for their potential use in drug development due to their lipophilic nature.
Industry:
Mécanisme D'action
Molecular Targets and Pathways: Tridecylamine, hydrochloride exerts its effects primarily through its interaction with lipid membranes due to its lipophilic nature. It can disrupt membrane integrity and function, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
Tridodecylamine: Similar in structure but with a shorter alkyl chain.
Trioctylamine: Another long-chain alkylamine with different applications.
Hexadecylamine: A longer-chain alkylamine used in similar applications.
Uniqueness: Tridecylamine, hydrochloride is unique due to its specific chain length, which provides a balance between hydrophobicity and reactivity, making it suitable for a wide range of applications in chemistry, biology, medicine, and industry .
Propriétés
Numéro CAS |
2016-55-9 |
|---|---|
Formule moléculaire |
C13H30ClN |
Poids moléculaire |
235.84 g/mol |
Nom IUPAC |
tridecan-1-amine;hydrochloride |
InChI |
InChI=1S/C13H29N.ClH/c1-2-3-4-5-6-7-8-9-10-11-12-13-14;/h2-14H2,1H3;1H |
Clé InChI |
XDRDMVYFQARLNH-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCN.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![{6-bromo-1H-pyrrolo[3,2-b]pyridin-3-yl}methanol](/img/structure/B12094102.png)








![1-[5-[(E)-2-diethoxyphosphorylethenyl]-4-hydroxy-3-methoxyoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12094143.png)

![N-[1-(3-methylthiophen-2-yl)ethyl]cyclohexanamine](/img/structure/B12094151.png)


